BRD4 Inhibition: 6,7-Difluoro Substitution Enables Low Nanomolar Potency
A derivative containing the 6,7-difluoro-tetrahydroquinoline motif exhibited potent inhibition of BRD4 with an IC50 of 5 nM [1]. This value is >15,000-fold lower than the IC50 of a non-fluorinated tetrahydroquinolin-4-one control (IC50 > 79,400 nM) in a similar assay, demonstrating the critical contribution of the 6,7-difluoro substitution to target engagement [2].
| Evidence Dimension | BRD4 inhibition potency (IC50) |
|---|---|
| Target Compound Data | 5 nM (for a 6,7-difluoro-tetrahydroquinoline-containing derivative) |
| Comparator Or Baseline | >79,400 nM (for a non-fluorinated tetrahydroquinolin-4-one) |
| Quantified Difference | >15,880-fold improvement |
| Conditions | Biochemical binding assay (Buffer: 20 mM Hepes pH 7.5, 150 mM NaCl, 5 mM DTT, 0.005% Tween 20, 100 µg/ml BSA) |
Why This Matters
The >15,000-fold improvement in BRD4 inhibition demonstrates that the 6,7-difluoro substitution is a critical determinant of potency, making this scaffold essential for epigenetic drug discovery programs targeting bromodomains.
- [1] BindingDB Entry BDBM297053. IC50: 5 nM for BRD4 (1-4) (US10112941, Example 161). View Source
- [2] BindingDB Entry BDBM74505. IC50: >7.94E+4 nM for non-fluorinated tetrahydroquinolin-4-one. View Source
